An In-depth Technical Guide to Bradykinin-(2-9): Discovery, Synthesis, and Biological Profile
An In-depth Technical Guide to Bradykinin-(2-9): Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of bradykinin-(2-9), also known as des-Arg1-bradykinin. It delves into the historical context of its discovery as a metabolite of bradykinin, details its chemical synthesis via solid-phase peptide synthesis, and presents its biological activity, with a focus on its role as an inhibitor of Angiotensin-Converting Enzyme (ACE). This guide includes detailed experimental protocols for its synthesis, purification, and analysis, as well as a summary of its quantitative biological data. Signaling pathways associated with the broader bradykinin system are visualized to provide a functional context for this peptide fragment.
Introduction and Discovery
The discovery of bradykinin-(2-9) is intrinsically linked to the broader research on the metabolism of bradykinin, a potent vasodilator peptide discovered in 1948 by Rocha e Silva, Beraldo, and Rosenfeld.[1][2][3] While a singular "discovery" paper for bradykinin-(2-9) is not readily identifiable, its existence was elucidated through studies on the enzymatic degradation of bradykinin in various tissues and plasma.
Bradykinin is metabolized by several enzymes, known as kininases.[4] One of the key enzymes responsible for the degradation of bradykinin is Aminopeptidase P (APP) .[4] This enzyme cleaves the N-terminal arginine residue from the full-length bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), resulting in the formation of the octapeptide bradykinin-(2-9) (Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). Therefore, the discovery of bradykinin-(2-9) was a direct consequence of understanding the metabolic pathways of bradykinin.
Chemical Synthesis
Bradykinin-(2-9) is readily synthesized using solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the solid-phase synthesis of bradykinin-(2-9) is outlined below.
Figure 1: General workflow for the solid-phase synthesis of bradykinin-(2-9).
Biological Activity and Quantitative Data
Bradykinin-(2-9) exhibits distinct biological activities, differing significantly from its parent peptide, bradykinin.
Angiotensin-Converting Enzyme (ACE) Inhibition
A primary biological function of bradykinin-(2-9) is the inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II. ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, bradykinin-(2-9) can contribute to a reduction in blood pressure.
Interaction with Bradykinin Receptors
The interaction of bradykinin-(2-9) with the two main bradykinin receptors, B1 and B2, is not as extensively characterized as that of bradykinin or its other metabolites like des-Arg9-bradykinin. While bradykinin is a potent agonist of the B2 receptor, bradykinin-(2-9) is reported to have no detectable contractile activity, suggesting it does not significantly activate the B2 receptor to induce smooth muscle contraction.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| ACE Inhibition (IC50) | ~0.65 µM (for Ang-(1-7), a peptide with similar ACE inhibitory properties) | Canine (purified enzyme) | |
| B1 Receptor Binding Affinity (Ki) of des-Arg9-BK | 1.2 µM | Lamb (uterus membranes) | |
| B2 Receptor Binding Affinity (Ki) of des-Arg9-BK | >100 µM | Human (recombinant) | |
| Endogenous Levels (Rat Kidney) | Below limit of detection | Rat | |
| Endogenous Levels (Rat Blood) | Below limit of detection | Rat |
Signaling Pathways
Bradykinin and its metabolites exert their effects through two main G protein-coupled receptors (GPCRs): the B1 and B2 receptors. Although bradykinin-(2-9) does not appear to be a potent agonist at these receptors, understanding their signaling pathways is crucial for comprehending the overall physiological context of the kinin system.
Figure 2: Simplified signaling pathways of bradykinin B1 and B2 receptors.
Experimental Protocols
Solid-Phase Synthesis of Bradykinin-(2-9) (Fmoc Strategy)
Materials:
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Fmoc-Arg(Pbf)-Wang resin
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Fmoc-amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
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Diethyl ether (cold)
Protocol:
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Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
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Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test.
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Washing: Wash the resin with DMF and DCM.
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Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (Phe, Pro, Ser(tBu), Gly, Pro, Pro).
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Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
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Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the crude peptide pellet under vacuum.
Purification of Synthetic Bradykinin-(2-9) by RP-HPLC
Materials:
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Crude synthetic bradykinin-(2-9)
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RP-HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Lyophilizer
Protocol:
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Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
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Analytical HPLC: a. Inject a small amount of the dissolved crude peptide onto an analytical C18 column. b. Run a gradient of Mobile Phase B (e.g., 5-65% over 30 minutes) to determine the retention time of the target peptide and the impurity profile.
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Preparative HPLC: a. Equilibrate the preparative C18 column with the starting mobile phase conditions. b. Inject the bulk of the crude peptide solution. c. Run a gradient optimized from the analytical run to separate the target peptide from impurities. d. Collect fractions corresponding to the main peptide peak.
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Fraction Analysis: Analyze the purity of the collected fractions by analytical HPLC.
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Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the pure peptide as a white powder.
Mass Spectrometry Analysis of Bradykinin-(2-9)
Protocol:
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Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
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Mass Spectrometry: a. Infuse the sample into an electrospray ionization (ESI) mass spectrometer. b. Acquire the mass spectrum in positive ion mode. c. The expected monoisotopic mass for bradykinin-(2-9) (C₄₄H₆₁N₁₁O₁₀) is approximately 903.46 Da. The observed mass will be [M+H]⁺ at m/z 904.47.
ACE Inhibition Assay
Principle: This assay measures the ability of bradykinin-(2-9) to inhibit the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-His-Leu (HHL). The amount of product (hippuric acid) is quantified spectrophotometrically or by HPLC.
Protocol:
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Prepare a solution of ACE enzyme in a suitable buffer.
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Prepare solutions of the substrate (HHL) and bradykinin-(2-9) at various concentrations.
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In a microplate, add the ACE enzyme solution.
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Add the bradykinin-(2-9) solution (or buffer for control) and pre-incubate for a defined period.
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Initiate the reaction by adding the HHL substrate.
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Incubate at 37°C for a specific time.
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Stop the reaction (e.g., by adding HCl).
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Quantify the amount of hippuric acid formed.
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Calculate the percentage of ACE inhibition for each concentration of bradykinin-(2-9) and determine the IC50 value.
Bradykinin Receptor Binding Assay
Principle: This is a competitive binding assay using a radiolabeled ligand (e.g., [³H]-bradykinin) and cell membranes expressing the B1 or B2 receptor. The ability of unlabeled bradykinin-(2-9) to displace the radiolabeled ligand is measured.
Protocol:
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Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human B1 or B2 bradykinin receptor.
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Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-bradykinin, and varying concentrations of unlabeled bradykinin-(2-9).
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Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of bradykinin-(2-9). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Conclusion
Bradykinin-(2-9) is a significant metabolite of bradykinin, primarily formed through the action of aminopeptidase P. Its synthesis is well-established using solid-phase peptide synthesis methodologies. The primary characterized biological activity of bradykinin-(2-9) is the inhibition of angiotensin-converting enzyme, suggesting a role in blood pressure regulation. While its direct interaction with bradykinin receptors appears to be weak, further investigation is warranted to fully elucidate its pharmacological profile. The protocols and data presented in this whitepaper provide a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery who are interested in the kinin system and its components.
